molecular formula C21H18N2O2S B2615035 2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 941895-86-9

2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2615035
CAS RN: 941895-86-9
M. Wt: 362.45
InChI Key: ANPSQFMUUBULGJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Electronics and Optoelectronics

The conjugated π-system in this compound makes it an excellent candidate for organic electronics. Its unique structure allows for efficient charge transport, making it suitable for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Researchers are investigating its use as a semiconductor material due to its tunable energy levels and promising optoelectronic properties .

Thermoelectric Materials

Thermoelectric devices hold great promise for improving energy utilization efficiency and waste heat recovery. Conducting polymers, including this compound, offer advantages over traditional inorganic thermoelectric materials. Their lightweight, flexibility, and ease of processing make them attractive for thermoelectric applications. Researchers are exploring the thermoelectric performance of this compound to enhance energy conversion efficiency .

Biomedical Applications

The compound’s unique structure and potential interactions with biological systems make it intriguing for biomedical research. Researchers are investigating its use as a drug delivery vehicle, biosensor, or imaging agent. Its ability to selectively bind to specific receptors or proteins could revolutionize targeted therapies and diagnostics .

Photocatalysis and Environmental Remediation

The compound’s photoactive properties make it a candidate for photocatalytic applications. Researchers are exploring its potential in water purification, air detoxification, and degradation of organic pollutants. Its ability to generate reactive oxygen species upon light exposure could play a crucial role in environmental remediation .

Supramolecular Chemistry and Host-Guest Interactions

The compound’s unique cage-like structure offers opportunities for supramolecular chemistry. Researchers are investigating its ability to encapsulate guest molecules within its framework. Understanding its host-guest interactions could lead to novel materials for drug delivery, catalysis, and molecular recognition .

Materials Chemistry and Crystal Engineering

The compound’s crystal structure and packing arrangements are of interest to materials scientists. Researchers study its crystal engineering aspects, exploring how modifications affect its properties. Insights gained from crystal engineering can guide the design of new materials with tailored functionalities .

These applications represent just a glimpse of the compound’s potential. As research continues, we may uncover even more exciting uses for this intriguing molecule! 🌟 .

properties

IUPAC Name

2-(4-methoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-24-16-8-6-14(7-9-16)18-12-19-17-4-2-3-5-20(17)25-21(23(19)22-18)15-10-11-26-13-15/h2-11,13,19,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPSQFMUUBULGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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